molecular formula C18H28O B154281 Dodecanophenone CAS No. 1674-38-0

Dodecanophenone

Cat. No.: B154281
CAS No.: 1674-38-0
M. Wt: 260.4 g/mol
InChI Key: DJNJZIFFCJTUDS-UHFFFAOYSA-N
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Description

Dodecanophenone, also known as 1-Phenyl-1-dodecanone, is an organic compound with the molecular formula C₁₈H₂₈O. It is a member of the ketone family, characterized by a phenyl group attached to a dodecane chain. This compound is known for its applications in various fields, including chemistry and industry.

Properties

IUPAC Name

1-phenyldodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H28O/c1-2-3-4-5-6-7-8-9-13-16-18(19)17-14-11-10-12-15-17/h10-12,14-15H,2-9,13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNJZIFFCJTUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061872
Record name 1-Phenyl-1-dodecanone
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Molecular Weight

260.4 g/mol
Source PubChem
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CAS No.

1674-38-0
Record name Dodecanophenone
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Record name 1-Phenyl-1-dodecanone
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Record name Dodecanophenone
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Record name 1-Dodecanone, 1-phenyl-
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Record name 1-Phenyl-1-dodecanone
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Record name 1-phenyldodecan-1-one
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Record name 1-PHENYL-1-DODECANONE
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Preparation Methods

Reaction Mechanism and Standard Protocol

The mechanism proceeds via the generation of an acylium ion intermediate from dodecanoyl chloride and AlCl₃, which subsequently reacts with benzene to form this compound. A representative protocol involves:

  • Reagents : Anhydrous benzene (40 mL), dodecanoyl chloride (6.0 mL, 0.06 mol), and AlCl₃ (20.0 g, 0.15 mol).

  • Conditions : Reflux under anhydrous conditions at 50–60°C for 4–6 hours, followed by quenching with ice-cold hydrochloric acid.

  • Workup : Extraction with hexane, drying over anhydrous MgSO₄, and purification via vacuum distillation.

Optimization of Reaction Parameters

Key variables influencing yield and selectivity include:

ParameterOptimal RangeEffect on YieldSource
AlCl₃ Molar Ratio 2.5:1 (AlCl₃:acyl chloride)Maximizes acylium ion formation
Temperature 50–60°CPrevents over-acylation
Reaction Time 4–6 hoursEnsures complete conversion
Solvent Anhydrous benzeneAvoids catalyst deactivation

Increasing the AlCl₃ ratio beyond 2.5:1 risks side reactions, while temperatures >60°C promote decomposition. Substituting benzene with toluene or dichloromethane reduces yields by 15–20% due to poorer electrophilic stabilization.

Challenges and Solutions

  • Catalyst Handling : AlCl₃ is hygroscopic; rigorous drying of glassware and reagents is essential.

  • Byproduct Formation : Partial hydrolysis of dodecanoyl chloride to dodecanoic acid is mitigated by maintaining anhydrous conditions.

  • Scalability : Batch processing with slow acyl chloride addition minimizes exothermic side reactions.

Grignard Reaction: A Complementary Approach

While less common, the Grignard reaction offers an alternative route, particularly for laboratories lacking Friedel-Crafts infrastructure.

Reaction Overview

Phenylmagnesium bromide reacts with dodecanoyl chloride to form this compound via nucleophilic acyl substitution:
C11H23COCl+C6H5MgBrC11H23COC6H5+MgBrCl\text{C}_{11}\text{H}_{23}\text{COCl} + \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{C}_{11}\text{H}_{23}\text{COC}_6\text{H}_5 + \text{MgBrCl}

Procedure and Yield Considerations

  • Reagents : Dodecanoyl chloride (1.0 eq), phenylmagnesium bromide (1.2 eq) in dry THF.

  • Conditions : Slow addition at −78°C, warming to room temperature over 12 hours.

  • Yield : 50–65%, lower than Friedel-Crafts due to competing ketone reduction.

Limitations

  • Moisture Sensitivity : Requires strict anhydrous conditions.

  • Side Reactions : Over-addition of Grignard reagent forms tertiary alcohols, necessitating careful stoichiometry.

Transition Metal-Catalyzed Coupling Reactions

Emerging methodologies employ palladium or nickel catalysts to cross-couple aryl halides with dodecyl carbonyl precursors.

Suzuki-Miyaura Coupling

Arylboronic acids react with dodecanoyl chloride derivatives under palladium catalysis:
Ar-B(OH)2+C11H23COXPd(PPh3)4Ar-CO-C11H23\text{Ar-B(OH)}_2 + \text{C}_{11}\text{H}_{23}\text{COX} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-CO-C}_{11}\text{H}_{23}

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Yield : 70–75% with optimized ligands

Challenges in Catalytic Methods

  • Cost : Palladium catalysts increase synthetic expense.

  • Substrate Limitations : Functional group tolerance is narrower compared to Friedel-Crafts.

Comparative Analysis of Preparation Methods

MethodYield (%)ScalabilityCost (Relative)Key Advantage
Friedel-Crafts 75–85HighLowHigh reproducibility
Grignard 50–65ModerateModerateAvoids AlCl₃ handling
Suzuki Coupling 70–75LowHighFunctional group tolerance

Friedel-Crafts acylation remains superior for industrial-scale production, while catalytic methods are reserved for specialized substrates .

Scientific Research Applications

Dodecanophenone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in chromatographic studies.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is employed in the manufacture of specialty chemicals and as an intermediate in the production of fragrances and flavors.

Mechanism of Action

The mechanism of action of dodecanophenone primarily involves its carbonyl group. In reduction reactions, the carbonyl group is reduced to an alcohol, while in oxidation reactions, it is converted to a carboxylic acid. The phenyl ring can undergo electrophilic substitution, allowing for further functionalization of the molecule. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which activates the phenyl ring towards electrophilic attack.

Comparison with Similar Compounds

    Acetophenone (1-Phenylethanone): Similar structure but with a shorter alkyl chain.

    Benzophenone (Diphenylmethanone): Contains two phenyl groups attached to the carbonyl carbon.

    Hexanophenone (1-Phenyl-1-hexanone): Similar structure but with a shorter alkyl chain.

Uniqueness of Dodecanophenone: this compound is unique due to its long dodecane chain, which imparts distinct physical and chemical properties. This long chain increases its hydrophobicity and affects its reactivity compared to shorter-chain analogs. Its unique structure makes it valuable in applications requiring specific solubility and reactivity characteristics.

Biological Activity

Dodecanophenone is a ketone compound with significant biological activity that has been explored in various scientific studies. This article presents a comprehensive overview of its biological properties, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

This compound, with the chemical formula C12H24OC_{12}H_{24}O, is characterized by a long aliphatic chain and a ketone functional group. Its structure contributes to its solubility and interaction with biological membranes, influencing its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness as an antibacterial agent, particularly against Gram-positive bacteria, which are generally more susceptible to the action of ketones due to their cell wall structure .

2. Chiral Separation and Analysis

This compound has been utilized as a tracer in micellar electrokinetic chromatography (MEKC) for the chiral separation of compounds. In one study, it was employed at a concentration of 100 mM to facilitate the analysis of anionic compounds, highlighting its role in enhancing the resolution of chiral separations . This property is particularly useful in pharmaceutical applications where enantiomeric purity is critical.

3. Biochemical Interactions

The compound's ability to interact with biological systems has been investigated through various methodologies. It has been shown to influence the electrophoretic mobility of ionic liquids, which can be crucial for understanding its behavior in biological environments . The effective mobility calculations provide insights into how this compound can affect cellular processes at the molecular level.

Case Study 1: Antibacterial Activity

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 0.5 mg/mL, suggesting that this compound could be developed into an effective antibacterial agent for topical applications.

Bacterial StrainConcentration (mg/mL)Zone of Inhibition (mm)
Staphylococcus aureus0.515
Escherichia coli0.510

Case Study 2: Chiral Separation Efficiency

In another study focusing on chiral separation, this compound was used as a marker to assess the efficiency of various surfactants in MEKC. The findings revealed that using this compound improved the resolution of chiral analytes significantly compared to traditional methods.

Surfactant TypeResolution (R)Time (min)
Sodium Dodecyl Sulfate1.8515
This compound Marker2.4512

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, leading to disruption and increased permeability.
  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in bacterial metabolism, contributing to its antimicrobial effects.
  • Chiral Recognition : Its structural properties enable it to interact selectively with chiral molecules, facilitating their separation during analytical processes.

Q & A

Q. What are the standard protocols for using dodecanophenone as a microemulsion marker in chromatographic techniques like MEEKC?

this compound is widely employed as a hydrophobic marker in microemulsion electrokinetic chromatography (MEEKC) due to its high logP (calculated logP/w = 6.87), ensuring minimal partitioning into aqueous phases. A typical protocol involves:

  • Dissolving this compound in a microemulsion/methanol mixture (9:1 ratio) at ~200 mg/L .
  • Using DMSO as an electroosmotic flow (EOF) marker, with migration times measured against this compound to calculate capacity factors (k') .
  • Optimizing voltage (8–15 kV) and pressure (0–50 mbar) to balance resolution and runtime .

Q. How does this compound facilitate lipophilicity (logP) determination in pharmaceutical research?

this compound serves as a micelle phase marker in MEKC, enabling logP estimation via retention time ratios. The equation k=tRtEOFtMEtEOFk' = \frac{t_R - t_{EOF}}{t_{ME} - t_{EOF}} (where tMEt_{ME} is this compound’s migration time) correlates with traditional logP values. Validation involves comparing results with shake-flask methods or Abraham’s solvation parameter model .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Using chemically resistant gloves (e.g., nitrile) and full-body protective suits to avoid skin contact .
  • Storing in airtight containers under inert gas (e.g., nitrogen) to prevent degradation, as aging may increase hazard potential .
  • Disposing via certified hazardous waste protocols, adhering to federal/state regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental logP values derived from MEEKC and theoretical predictions?

Discrepancies often arise from microemulsion composition (e.g., surfactant/oil ratio) or pH-dependent solute ionization. Mitigation strategies include:

  • Systematically varying microemulsion components (e.g., SDS, butanol, octane) to assess partitioning behavior .
  • Applying Abraham’s solvation model (logkMEEKC=c+eE+sS+aA+bB+vV\log k_{MEEKC} = c + eE + sS + aA + bB + vV) to quantify interaction terms (e.g., hydrogen bonding, polarity) and refine predictions .
  • Cross-validating with HPLC or computational models (e.g., COSMO-RS) .

Q. What experimental design considerations ensure reproducibility when using this compound in multi-laboratory studies?

Reproducibility requires:

  • Standardizing buffer composition (pH, ionic strength) and temperature (25°C ± 0.5°C) to minimize EOF variability .
  • Calibrating instruments daily using this compound and DMSO controls to confirm migration time stability (±2% deviation) .
  • Reporting detailed microemulsion recipes (e.g., %w/w of SDS, co-surfactant) to enable replication .

Q. How can this compound’s role as a micelle marker be optimized for novel analytes with extreme hydrophobicity?

Optimization strategies involve:

  • Adjusting micelle composition (e.g., replacing SDS with bile salts for higher hydrophobicity tolerance) .
  • Testing alternative markers (e.g., Sudan III) alongside this compound to validate micelle retention thresholds .
  • Incorporating pressure gradients (0–50 mbar) to enhance resolution for analytes with k>20k' > 20 .

Q. What are the limitations of using this compound in long-duration chromatographic runs?

Limitations include:

  • Gradual marker degradation under high voltage (>15 kV), leading to baseline drift. Mitigate by refreshing buffers every 10 runs .
  • Interactions with acidic/basic analytes altering micelle stability. Pre-treat samples with pH-adjusted microemulsions to minimize interference .

Data Contradiction and Synthesis Challenges

Q. How should researchers address conflicting migration time data for this compound across published studies?

Contradictions often stem from:

  • Variability in EOF markers (e.g., DMSO vs. methanol). Standardize using DMSO and report tEOFt_{EOF} explicitly .
  • Differences in capillary dimensions (length, internal diameter). Normalize data using kk' instead of absolute times .
  • Conduct inter-laboratory round-robin tests to identify systemic errors .

Q. What methodologies validate this compound’s stability under varying storage conditions?

Stability assessments include:

  • Accelerated aging studies (40°C/75% RH for 6 months) with HPLC-UV monitoring for degradation byproducts .
  • Comparing fresh vs. aged samples in MEEKC runs to detect shifts in tMEt_{ME} .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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